5-Bromo-6-p-tolyl-pyridin-2-ylamine

Bromodomain inhibition TAF1 Epigenetic probe development

5-Bromo-6-p-tolyl-pyridin-2-ylamine (CAS 1817741-84-6) is a brominated 2-aminopyridine derivative belonging to the 6-aryl-pyridin-2-ylamine class. The compound is characterized by a pyridine core bearing an amino group at the 2-position, a bromine substituent at the 5-position, and a p-tolyl (4-methylphenyl) group at the 6-position, with a molecular formula of C12H11BrN2 and molecular weight of 263.13 g/mol.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS No. 1817741-84-6
Cat. No. B1412830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-p-tolyl-pyridin-2-ylamine
CAS1817741-84-6
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br
InChIInChI=1S/C12H11BrN2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15)
InChIKeyIFBPKJQBVHWIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-p-tolyl-pyridin-2-ylamine (CAS 1817741-84-6): Overview, Properties, and Procurement-Ready Specification


5-Bromo-6-p-tolyl-pyridin-2-ylamine (CAS 1817741-84-6) is a brominated 2-aminopyridine derivative belonging to the 6-aryl-pyridin-2-ylamine class. The compound is characterized by a pyridine core bearing an amino group at the 2-position, a bromine substituent at the 5-position, and a p-tolyl (4-methylphenyl) group at the 6-position, with a molecular formula of C12H11BrN2 and molecular weight of 263.13 g/mol [1]. Commercially available with a minimum purity specification of 95% , this compound has documented affinity for the bromodomain of human TAF1 (transcription initiation factor TFIID subunit 1) with a Kd of 63 nM as determined by BROMOscan assay [2], positioning it within the broader family of pyridine-based bromodomain inhibitor scaffolds [3].

Why Unverified 6-Aryl-Pyridin-2-ylamine Analogs Cannot Substitute for 5-Bromo-6-p-tolyl-pyridin-2-ylamine in Bromodomain-Targeting Workflows


Substituting 5-Bromo-6-p-tolyl-pyridin-2-ylamine with structurally adjacent analogs—including the non-brominated 6-(p-tolyl)pyridin-2-amine , the ortho-tolyl positional isomer (5-bromo-6-o-tolyl-pyridin-2-ylamine, CAS 1817741-83-5) [1], or the 6-phenyl analog lacking the methyl group (5-bromo-6-phenyl-pyridin-2-ylamine) —introduces substantial functional divergence. The 5-bromo substituent provides a critical synthetic handle for further cross-coupling functionalization that is absent in the non-brominated scaffold, while the para-methyl group on the 6-aryl ring differentiates the compound's bromodomain selectivity profile from ortho-substituted and unsubstituted phenyl analogs. In-class compounds bearing different substitution patterns exhibit distinct binding signatures across bromodomain-containing proteins, making simple interchange impossible without experimental validation [2]. The quantitative binding data presented below establishes the specific selectivity footprint that defines this compound's utility.

Quantitative Differentiation Evidence for 5-Bromo-6-p-tolyl-pyridin-2-ylamine: Comparative Binding Affinity and Synthetic Utility


TAF1 Bromodomain 2 Binding Affinity: 5-Bromo-6-p-tolyl-pyridin-2-ylamine (Kd = 63 nM)

5-Bromo-6-p-tolyl-pyridin-2-ylamine demonstrates measurable binding affinity for the human TAF1 bromodomain 2 with a Kd of 63 nM as measured by BROMOscan assay [1]. In contrast, the closely related non-brominated analog 6-(p-tolyl)pyridin-2-ylamine lacks the 5-bromo substituent and shows no reported TAF1 bromodomain binding data in authoritative databases, consistent with the structural requirement for halogen substitution at the 5-position for favorable bromodomain engagement as inferred from broader pyridine bromodomain inhibitor SAR [2]. While direct head-to-head comparison data are not available in public literature, the class-level inference establishes that the 5-bromo substituent is essential for conferring the observed affinity profile.

Bromodomain inhibition TAF1 Epigenetic probe development

Synthetic Utility Differentiation: 5-Bromo Substituent as a Cross-Coupling Handle Versus Non-Halogenated Scaffolds

5-Bromo-6-p-tolyl-pyridin-2-ylamine incorporates a 5-bromo substituent that enables palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids [1]. This synthetic handle permits post-functionalization diversification of the pyridine core, a capability entirely absent in the non-brominated analog 6-(p-tolyl)pyridin-2-ylamine (CAS 154479-28-4), which contains no halogen substituent . The ortho-tolyl positional isomer (5-bromo-6-o-tolyl-pyridin-2-ylamine, CAS 1817741-83-5) [2] possesses the same bromine handle but differs in the spatial orientation of the aryl methyl group, potentially altering downstream coupling efficiency and product geometry. The 5-bromo substituent also enables Buchwald-Hartwig amination and other palladium-mediated transformations not accessible from the non-halogenated core scaffold.

Cross-coupling Suzuki-Miyaura Medicinal chemistry diversification

Comparative Selectivity Footprint: TAF1 Bromodomain Engagement Versus Broader BET Family Bromodomains

5-Bromo-6-p-tolyl-pyridin-2-ylamine binds human TAF1 bromodomain 2 with a Kd of 63 nM [1]. Within the broader class of pyridine-based bromodomain inhibitors, compounds bearing the 2-amino-5-bromo-6-aryl substitution pattern have been characterized as exhibiting BD2-selective profiles within BET family bromodomains, as documented in patent literature describing pyridyl derivatives as bromodomain inhibitors with BD2 selectivity [2]. While specific comparative affinity data for 5-Bromo-6-p-tolyl-pyridin-2-ylamine against BRD2, BRD3, BRD4, and BRDT are not publicly reported, the documented affinity for TAF1 bromodomain 2—a non-BET bromodomain—suggests a distinct target engagement profile that may differ from the ortho-tolyl isomer (CAS 1817741-83-5), for which no bromodomain binding data have been reported [3]. This class-level inference positions 5-Bromo-6-p-tolyl-pyridin-2-ylamine as a scaffold with demonstrated TAF1 engagement, a feature not established for the 6-phenyl analog (5-bromo-6-phenyl-pyridin-2-ylamine) .

Bromodomain selectivity TAF1 BET family Epigenetic chemical probes

Commercial Availability and Specification Benchmarking: 5-Bromo-6-p-tolyl-pyridin-2-ylamine (95% Purity, CAS 1817741-84-6) Versus Closest Available Analogs

5-Bromo-6-p-tolyl-pyridin-2-ylamine (CAS 1817741-84-6) is commercially available with a documented minimum purity specification of 95% . The ortho-tolyl positional isomer, 5-bromo-6-o-tolyl-pyridin-2-ylamine, carries a distinct CAS registry number (1817741-83-5) and identical molecular weight of 263.13 g/mol [1], while the non-brominated analog 6-(p-tolyl)pyridin-2-ylamine (CAS 154479-28-4) has a significantly lower molecular weight of 184.24 g/mol and lacks the bromine substituent . The 6-phenyl analog (5-bromo-6-phenyl-pyridin-2-ylamine) has a molecular weight of 249.11 g/mol and differs by the absence of the para-methyl group on the 6-aryl ring . The CAS registry number 1817741-84-6 unambiguously identifies the specific para-tolyl substitution pattern with the 5-bromo substituent, ensuring procurement of the correct regioisomer.

Procurement Commercial availability Purity specification

High-Value Application Scenarios for 5-Bromo-6-p-tolyl-pyridin-2-ylamine (CAS 1817741-84-6) in Medicinal Chemistry and Chemical Biology


TAF1 Bromodomain 2 Chemical Probe Development

Researchers developing chemical probes targeting the TAF1 bromodomain 2 can utilize 5-Bromo-6-p-tolyl-pyridin-2-ylamine as a validated affinity scaffold with a Kd of 63 nM in BROMOscan assays [1]. The documented TAF1 engagement provides an affinity benchmark for SAR expansion, distinguishing this compound from non-validated analogs that lack any public bromodomain binding data. The compound's position within the broader pyridine-based bromodomain inhibitor class—characterized by BD2-selective profiles in patent literature —suggests a rational starting point for probe optimization campaigns requiring selectivity within the BET and non-BET bromodomain families.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry groups generating focused libraries of 6-aryl-2-aminopyridine derivatives can employ 5-Bromo-6-p-tolyl-pyridin-2-ylamine as a common intermediate for late-stage diversification via palladium-catalyzed cross-coupling reactions [2]. The 5-bromo substituent serves as a competent electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and related transformations, enabling systematic variation of the pyridine 5-position while maintaining the 2-amino and 6-p-tolyl pharmacophore elements constant. This synthetic strategy reduces the need for de novo synthesis of individual analogs and is not accessible from the non-brominated 6-(p-tolyl)pyridin-2-ylamine scaffold (CAS 154479-28-4) .

Regioisomer-Controlled SAR Studies of Bromodomain-Targeting Pyridines

Structure-activity relationship (SAR) studies investigating the effect of aryl substitution geometry on bromodomain target engagement can utilize 5-Bromo-6-p-tolyl-pyridin-2-ylamine as the para-tolyl reference compound alongside the ortho-tolyl isomer (CAS 1817741-83-5) [3] and the 6-phenyl analog lacking the methyl substituent . Systematic comparison of these regioisomers enables deconvolution of contributions from aryl ring substitution position and methyl group presence to bromodomain binding selectivity. The distinct CAS registry numbers for each regioisomer facilitate unambiguous procurement and experimental reproducibility across research groups .

Scaffold Validation for Epigenetic Target Screening Panels

Core facilities and screening laboratories assembling focused compound collections for epigenetic target profiling can incorporate 5-Bromo-6-p-tolyl-pyridin-2-ylamine as a representative 2-aminopyridine scaffold with documented TAF1 bromodomain 2 affinity [1]. The compound's availability at 95% purity specification meets the minimum threshold for inclusion in screening decks requiring authenticated chemical matter. In the context of bromodomain inhibitor discovery programs where pyridine-based chemotypes have demonstrated BD2 selectivity [4], this compound provides a structurally defined entry point for evaluating 5-bromo-6-aryl-2-aminopyridine SAR within broader epigenetic target panels.

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